Cycloshizukaol A

Cell adhesion Inflammation Natural products pharmacology

Lindenane sesquiterpenoid dimers show order-of-magnitude potency divergence between close analogs-generic substitution within this class is scientifically invalid. Cycloshizukaol A addresses this with a unique C2-symmetric 12-membered macrocyclic scaffold formed via [6+6] cycloaddition, structurally distinct from common [4+2] shizukaol-type dimers. • IC50 = 1.2 μM for ICAM-1-dependent cell adhesion inhibition; non-cytotoxic (IC50 >10 μM across 5 cell lines) • Selectivity control: inactive in anti-metastatic breast cancer assays where shizukaols B/C are potent • Total synthesis route accessible for systematic SAR derivatization

Molecular Formula C32H36O8
Molecular Weight 548.6 g/mol
Cat. No. B12386823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloshizukaol A
Molecular FormulaC32H36O8
Molecular Weight548.6 g/mol
Structural Identifiers
SMILESCC1(CC2=C3C=C(C(=O)C(C3(C4C2C4)C)O)C(CC5=C6C=C1C(=O)C(C6(C7C5C7)C)O)(C)C(=O)OC)C(=O)OC
InChIInChI=1S/C32H36O8/c1-29(27(37)39-5)11-15-13-7-17(13)32(4)20(15)10-22(24(34)26(32)36)30(2,28(38)40-6)12-16-14-8-18(14)31(3)19(16)9-21(29)23(33)25(31)35/h9-10,13-14,17-18,25-26,35-36H,7-8,11-12H2,1-6H3/t13-,14-,17-,18-,25?,26?,29?,30?,31+,32+/m1/s1
InChIKeyYSPXFYFVBVEVBW-DPIPPZQISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cycloshizukaol A: Macrocyclic Sesquiterpenoid Dimer


Cycloshizukaol A is a symmetrical cyclic lindenane sesquiterpenoid dimer characterized by C2 symmetry and a unique 12-membered macrocyclic ring system formed via an unprecedented [6+6] cycloaddition of two lindenatriene monomeric units [1]. It belongs to a structurally diverse class of dimeric lindenane sesquiterpenoids (LSDs) primarily isolated from the roots of Chloranthaceae family plants, including Chloranthus japonicus, Chloranthus serratus, and Chloranthus multistachys [2]. Its molecular formula is C32H36O8 with a molecular weight of 548.63 Da . Unlike the more prevalent [4+2] cycloaddition-derived shizukaol-type dimers, Cycloshizukaol A possesses a distinct macrocyclic scaffold that confers unique conformational constraints and a specific biological activity profile centered on cell adhesion molecule inhibition [1].

Cycloshizukaol A: Why Generic Substitution Fails


The lindenane sesquiterpenoid dimer family exhibits profound structure-dependent functional divergence, with even closely related analogs displaying order-of-magnitude potency variations in identical assays. Generic substitution within this class is scientifically invalid because the dimerization mode ([6+6] macrocyclic vs. [4+2] cycloaddition), oxidation state, and side-chain functionalization fundamentally dictate both molecular conformation and biological target engagement [1]. Specifically, the symmetrical macrocyclic scaffold of Cycloshizukaol A imparts conformational rigidity and a distinct spatial presentation of functional groups that cannot be replicated by shizukaol-type dimers or monomers [2]. The quantitative evidence below demonstrates that the procurement decision must be compound-specific rather than class-based.

Cycloshizukaol A: Quantitative Comparative Evidence


PMA-Induced HL-60 Homotypic Aggregation Potency

In a head-to-head comparative study, Cycloshizukaol A demonstrated moderate inhibitory activity against PMA-induced homotypic aggregation of HL-60 cells (a functional assay for cell-cell adhesion mediated by leukocyte integrins and ICAM-1), with an MIC value of 0.9 μM [1]. This potency was approximately 26-fold weaker than shizukaol B (MIC = 34.1 nM) and 33-fold weaker than shizukaol F (MIC = 27.3 nM) in the identical assay system [1]. Notably, all three compounds achieved inhibition without measurable cytotoxicity at their respective MIC concentrations [1].

Cell adhesion Inflammation Natural products pharmacology

TNF-α-Induced Monocyte-Endothelial Adhesion Efficacy

In a physiologically relevant model of vascular inflammation, Cycloshizukaol A inhibited TNF-α-stimulated adhesion of THP-1 monocytic cells to HUVEC (human umbilical vein endothelial cells) with an IC50 value of 1.2 μM [1]. Under identical experimental conditions, shizukaol B exhibited an IC50 of 54.6 nM (22-fold more potent), and shizukaol F exhibited an IC50 of 34.1 nM (35-fold more potent) [1]. The mechanism was attributed to dose-dependent inhibition of ICAM-1 expression in endothelial cells rather than direct blockade of LFA-1/ICAM-1 binding [1].

Vascular inflammation Atherosclerosis Cell adhesion molecules

Lack of Anti-Metastatic Breast Cancer Activity

In a pharmacological screen evaluating anti-metastasis breast cancer activity, Cycloshizukaol A (compound 13) was tested alongside multiple sesquiterpene analogs and showed no detectable potent activity [1]. In contrast, three compounds from the same isolation batch demonstrated potent activity: curcolonol (compound 4), shizukaol B (compound 11), and shizukaol C (compound 12) [1]. This represents a clear functional divergence within the compound class, where structural modifications eliminate a specific biological activity while preserving cell adhesion modulation.

Cancer metastasis Breast cancer Natural product screening

Unique [6+6] Macrocyclic Scaffold

Cycloshizukaol A possesses an unprecedented 12-membered macrocyclic ring system with C2 symmetry, proposed to arise from a [6+6] cycloaddition of lindenatriene monomers [1]. This scaffold is structurally distinct from the vast majority of known lindenane sesquiterpenoid dimers—including shizukaols A-I, chlorajaponilide C, sarcandrolide J, and sarglabolide I—which are formed via [4+2] Diels-Alder cycloadditions and adopt fundamentally different three-dimensional conformations [2]. The macrocyclic constraint of Cycloshizukaol A restricts conformational flexibility and orients functional groups in a spatial arrangement that cannot be achieved by any [4+2]-derived analog [3].

Structural biology Natural product chemistry Conformational analysis

Asymmetric Total Synthesis Accessibility

Cycloshizukaol A has been successfully synthesized via an asymmetric total synthesis route utilizing a triene intermediate that serves as a potential biosynthetic precursor, enabling access to six natural lindenane oligomers including shizukaols A and J, chlorahupetone F, chlotrichene B, and trishizukaol A [1]. The synthetic route demonstrates that Cycloshizukaol A can be transformed into compound 16 and subsequently derived to chlorahupentone F via vinylcyclopropane rearrangement under light irradiation [2]. This established synthetic accessibility contrasts with many LSDs for which no total synthesis route has been reported [3].

Total synthesis Medicinal chemistry Chemical derivatization

Cycloshizukaol A: Validated Application Scenarios


Cell Adhesion Studies Requiring Moderate Inhibition

Researchers investigating leukocyte adhesion cascades, vascular inflammation, or atherosclerosis can employ Cycloshizukaol A as a tool compound for moderate, non-cytotoxic inhibition of ICAM-1-dependent cell adhesion at micromolar concentrations [1]. Unlike the highly potent shizukaol B (IC50 = 54.6 nM) and shizukaol F (IC50 = 34.1 nM), Cycloshizukaol A (IC50 = 1.2 μM) provides a titratable inhibitory window suitable for studying partial pathway modulation or for use as a lower-potency comparator in mechanistic studies [1].

SAR Studies of Macrocyclic Constraint

The unique 12-membered macrocyclic C2-symmetric scaffold of Cycloshizukaol A, derived from a [6+6] cycloaddition rather than the common [4+2] Diels-Alder dimerization, makes it an essential reference compound for probing how ring constraint and conformational pre-organization influence biological activity, target selectivity, and physicochemical properties within the lindenane sesquiterpenoid dimer class [2]. Its established total synthesis route further enables systematic derivatization for SAR expansion [3].

Negative Control for Anti-Metastatic Screening

Given that Cycloshizukaol A lacks anti-metastatic breast cancer activity while structurally related shizukaols B and C exhibit potent activity in the same assay system [4], this compound is uniquely positioned as a selectivity control. It can be used to dissect the structural determinants that separate anti-metastatic efficacy from cell adhesion modulation, or to validate that observed phenotypic effects in complex biological systems are target-specific rather than scaffold-generic [4].

Synthetic Methodology & Biosynthetic Pathway Studies

As one of six natural lindenane oligomers accessible through a unified triene-based asymmetric total synthesis platform [3], Cycloshizukaol A serves as both a synthetic target for validating new cycloaddition methodologies and as a probe for investigating the biosynthetic divergence between [6+6] macrocyclic and [4+2] dimerization pathways in Chloranthaceae plants [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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